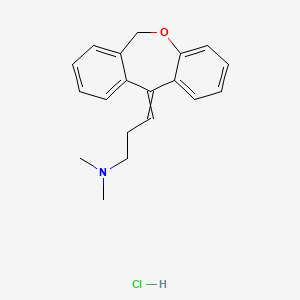















|
REACTION_CXSMILES
|
CN([CH2:4][CH2:5]C=C1C2C=CC=CC=2OCC2C=CC=CC1=2)C.CN(CCC=C1C2C=CC=CC=2[O:36]CC2C=CC=CC1=2)C.[ClH:43].CN1[C@@H]2[C@@H]3O[C@H]3[C@H]1C[C@@H](OC([C@@H](C1C=CC=CC=1)CO)=O)C2.C[C:67]1[CH:68]=[C:69]([C:81](C)(C)C)[C:70](O)=[C:71]([CH3:79])[C:72]=1CC1NCCN=1.Cl.CC1C=C(C(C)(C)C)C(O)=C(C)C=1[CH2:93][C:94]1[NH:98][CH2:97][CH2:96][N:95]=1.Cl>>[CH3:4][CH2:5][N:98]([CH2:97][C:96]([NH:95][C:70]1[C:69]([CH3:81])=[CH:68][CH:67]=[CH:72][C:71]=1[CH3:79])=[O:36])[CH2:94][CH3:93].[ClH:43] |f:1.2,4.5,8.9|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCC=C1C=2C=CC=CC2COC3=C1C=CC=C3
|
|
Name
|
( e )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCC=C1C=2C=CC=CC2COC3=C1C=CC=C3.Cl
|
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
( c )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Scopolamine HBR
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Scopolamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1[C@@H]2C[C@H](C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C=4C=CC=CC4
|
|
Name
|
( d )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=C(C1CC2=NCCN2)C)O)C(C)(C)C.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=C(C1CC2=NCCN2)C)O)C(C)(C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
above was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
as described in Preparation 2 which
|
|
Type
|
ADDITION
|
|
Details
|
had been modified by the addition of Keltrol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |